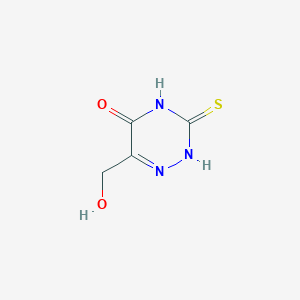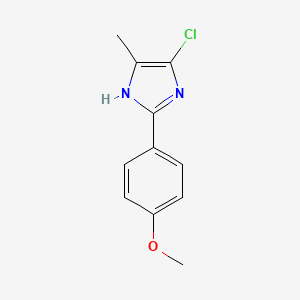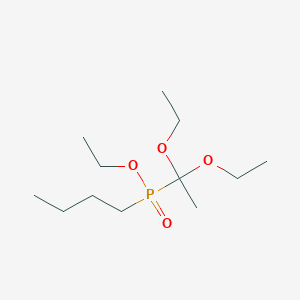
1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci) is a heterocyclic compound that belongs to the triazine family This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms The presence of a hydroxymethyl group and a thioxo group adds to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci) can be achieved through several synthetic routes. One common method involves the reaction of appropriate precursors under controlled conditions. For instance, the reaction of 3-aminophenyl-6-R-1,2,4-triazin-5(2H)-ones with aryl isocyanates or aryl isothiocyanates in the presence of suitable solvents and varying temperature regimes can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the selection of appropriate catalysts and solvents plays a crucial role in achieving the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different chemical properties.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other heterocyclic compounds and as a reagent in various chemical reactions.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazine: A basic triazine compound with similar structural features but lacking the hydroxymethyl and thioxo groups.
1,3,5-Triazine: Another triazine derivative with a different arrangement of nitrogen atoms in the ring.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: A triazine derivative with additional heterocyclic rings.
Uniqueness
1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci) is unique due to the presence of both hydroxymethyl and thioxo groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C4H5N3O2S |
|---|---|
Peso molecular |
159.17 g/mol |
Nombre IUPAC |
6-(hydroxymethyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C4H5N3O2S/c8-1-2-3(9)5-4(10)7-6-2/h8H,1H2,(H2,5,7,9,10) |
Clave InChI |
BZUZUVWERCAEPE-UHFFFAOYSA-N |
SMILES canónico |
C(C1=NNC(=S)NC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methyl 5-chlorobenzo[c]2,6-naphthyridine-8-carboxylate](/img/structure/B8580955.png)


![N-[4-(2-Propeneoxy)phenyl]methanesulfonamide](/img/structure/B8580994.png)

